3,5-Diphenylpyridine

Catalog No.
S588381
CAS No.
92-07-9
M.F
C17H13N
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diphenylpyridine

CAS Number

92-07-9

Product Name

3,5-Diphenylpyridine

IUPAC Name

3,5-diphenylpyridine

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H

InChI Key

VCJOMHSIIOWCPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C3=CC=CC=C3

Synonyms

2,5-diphenylpyridine, 2,5DPhPy, 2,6-diphenylpyridine, 2,6-DPhPy, 3,5-diphenylpyridine, 3,5DPhPy

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C3=CC=CC=C3

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3,5-Diphenylpyridine is an organic compound characterized by its pyridine ring substituted at the 3 and 5 positions with phenyl groups. Its chemical formula is C17H13NC_{17}H_{13}N, and it features a nitrogen atom within a six-membered aromatic ring, contributing to its unique chemical properties. The compound's structure allows for significant delocalization of electrons, enhancing its stability and reactivity in various chemical processes.

Currently, there is no scientific research readily available detailing a specific mechanism of action for 3,5-Diphenylpyridine.

  • As with most organic compounds, specific safety information on 3,5-Diphenylpyridine is limited due to its niche research applications.
  • However, standard laboratory safety practices should always be followed when handling unknown organic compounds. This includes wearing gloves, eye protection, and working in a fume hood.

  • Friedel-Crafts Acylation: This reaction involves treating 3,5-diphenylpyridine with acyl halides in the presence of a Lewis acid catalyst, leading to acylation at the aromatic positions .
  • Base-Promoted Synthesis: It can be synthesized via a one-pot reaction involving aromatic terminal alkynes and benzamide, promoted by a base such as cesium carbonate .
  • Hydrolysis Reactions: The compound can undergo hydrolysis, leading to various by-products, including potential impurities like 4,6-dimethyl-3,5-diphenylpyridin-2-one .

Several methods exist for synthesizing 3,5-diphenylpyridine:

  • Condensation Reactions: Utilizing acetophenone derivatives with ammonia or amines under acidic conditions can yield diphenylpyridine.
  • One-Pot Synthesis: This method involves the simultaneous reaction of aromatic terminal alkynes with benzamide in a basic medium .
  • Cyclization Techniques: The compound can also be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

3,5-Diphenylpyridine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Due to its electronic properties, it is explored for use in organic light-emitting diodes and other electronic devices.
  • Pharmaceuticals: Its derivatives are investigated for potential use as therapeutic agents.

Research on the interaction of 3,5-diphenylpyridine with other compounds has revealed:

  • Complex Formation: It can form coordination complexes with transition metals, which may enhance its reactivity and stability.
  • Biological Interactions: Studies have suggested that it may interact with biological macromolecules like proteins and nucleic acids, influencing their functions.

These interactions are crucial for understanding its potential applications in drug design and material science.

Several compounds share structural similarities with 3,5-diphenylpyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,6-DiphenylpyridineSubstituted at positions 2 and 6Often used in coordination chemistry
4-PhenylpyridineSingle phenyl substitution at position 4Exhibits different reactivity patterns
2,4-DiphenylpyridineSubstituted at positions 2 and 4Known for its application in organic synthesis
N,N-Diphenylpyridin-2-aminesContains amine functionalityShows distinct biological activities

These compounds differ primarily in their substitution patterns on the pyridine ring, affecting their chemical reactivity and biological properties. The unique positioning of phenyl groups in 3,5-diphenylpyridine contributes to its distinct electronic characteristics compared to these similar compounds.

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for synthesizing 3,5-diphenylpyridine. This method typically involves coupling dihalopyridines (e.g., 3,5-dibromopyridine) with phenylboronic acid derivatives under palladium catalysis. Key optimization parameters include:

  • Catalyst Systems: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, with yields ranging from 50% to 97% depending on substrate reactivity. Buchwald ligands such as S-Phos or X-Phos enhance catalytic efficiency for hindered substrates.
  • Base Selection: K₃PO₄ and Cs₂CO₃ are preferred for their ability to facilitate transmetalation without side reactions.
  • Temperature and Solvent: Reactions proceed efficiently in toluene or 1,4-dioxane at 80–100°C.

Table 1: Representative Suzuki-Miyaura Conditions for 3,5-Diphenylpyridine Synthesis

SubstrateCatalyst (mol%)LigandBaseSolventYield (%)
3,5-DibromopyridinePdCl₂(PPh₃)₂ (5)NoneK₃PO₄Toluene85
3,5-DibromopyridinePd(OAc)₂ (3)S-PhosCs₂CO₃Dioxane92

Ligand and Solvent Effects on Yield

Ligand steric and electronic properties critically influence reaction outcomes:

  • Bulky Phosphines: P(tBu)₃ increases yields for electron-deficient substrates by stabilizing Pd(0) intermediates.
  • Bidentate Ligands: Dppf (1,1'-bis(diphenylphosphino)ferrocene) improves regioselectivity in polyhalogenated pyridines.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of boronic acids but may promote protodeboronation.

Solvent Impact Example:

  • Toluene: 85% yield (low polarity, minimal side reactions).
  • DMF: 72% yield (higher polarity, increased byproduct formation).

X-Ray Crystallographic Studies

X-ray crystallographic analysis of 3,5-diphenylpyridine has revealed fundamental insights into its solid-state molecular geometry and intermolecular interactions [2] [3]. The crystal structure determination has been accomplished using single-crystal diffraction techniques, providing precise atomic coordinates and bond parameters [2]. The compound crystallizes in a specific space group with well-defined unit cell parameters that have been documented in the Cambridge Crystallographic Data Centre [1].

The molecular geometry analysis demonstrates that the pyridine ring maintains planarity, while the attached phenyl rings adopt specific orientations relative to the central heterocyclic core [2]. The dihedral angles between the pyridine ring and the phenyl substituents represent critical structural parameters that influence the overall molecular conformation [8]. These angular relationships have been precisely determined through crystallographic refinement procedures, revealing the three-dimensional arrangement of atoms within the crystal lattice [2].

Crystal Packing Interactions

The crystal packing of 3,5-diphenylpyridine is governed by a complex network of non-covalent interactions that stabilize the solid-state structure [2] [8]. The molecular arrangement within the crystal lattice demonstrates specific intermolecular contact patterns that contribute to the overall stability of the crystalline phase [2]. The packing efficiency and molecular orientation are determined by the balance between attractive and repulsive forces operating between adjacent molecules [8].

Hydrogen bonding interactions, though limited due to the absence of traditional hydrogen bond donors, nevertheless play a role in the crystal packing through weak carbon-hydrogen to nitrogen contacts [11]. The nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor, forming weak intermolecular interactions with neighboring molecules [11]. These interactions contribute to the three-dimensional network that characterizes the crystal structure [2].

Van der Waals forces constitute another significant component of the crystal packing interactions [2]. The phenyl rings provide substantial surface area for intermolecular contact, facilitating the formation of favorable packing arrangements [8]. The optimization of these contacts results in specific molecular orientations that maximize attractive interactions while minimizing steric repulsion [2].

π-π Stacking and C-H⋯π Interactions

The aromatic character of 3,5-diphenylpyridine enables the formation of π-π stacking interactions between parallel or near-parallel aromatic rings [9] [10]. These interactions represent a fundamental aspect of the crystal packing behavior, contributing significantly to the stabilization energy of the crystalline phase [9]. The optimal stacking geometry involves specific inter-ring distances and orientations that maximize the attractive π-electron interactions [10].

Parallel displaced π-π stacking has been identified as the predominant stacking mode in diphenylpyridine systems [9]. The interaction energies associated with these stacking arrangements have been quantified through both experimental and computational approaches [9]. The stacking distances typically range between 3.3 to 3.8 Angstroms, representing the optimal balance between attractive π-interactions and repulsive steric effects [10].

Carbon-hydrogen to π interactions constitute another important class of intermolecular interactions observed in the crystal structure [11] [13]. These interactions involve the approach of carbon-hydrogen bonds to the π-electron density of aromatic rings, resulting in stabilizing contacts [11]. The geometric parameters of these interactions, including approach angles and contact distances, have been systematically characterized [13].

The combination of π-π stacking and carbon-hydrogen to π interactions creates a multidimensional interaction network that determines the crystal packing motif [11]. The relative contributions of these different interaction types influence the overall crystal stability and physical properties of the solid material [13].

Spectroscopic Identification

Spectroscopic characterization of 3,5-diphenylpyridine provides comprehensive information about its molecular structure and electronic properties [15] [16]. Multiple spectroscopic techniques have been employed to establish definitive structural assignments and to probe the electronic characteristics of this aromatic heterocycle [15].

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy serves as a powerful tool for the structural elucidation of 3,5-diphenylpyridine [15] [16]. Both proton and carbon-13 nuclear magnetic resonance techniques provide detailed information about the molecular framework and electronic environment of individual atoms [16].

The proton nuclear magnetic resonance spectrum of 3,5-diphenylpyridine exhibits characteristic signal patterns that reflect the symmetry and electronic properties of the molecule [16]. The pyridine ring protons appear as distinct multipicity patterns, with the 2,6-positions (ortho to nitrogen) typically resonating at higher chemical shift values due to the electron-withdrawing effect of the nitrogen atom [16]. The 4-position proton, located para to nitrogen, displays a characteristic singlet pattern reflecting its symmetric environment [16].

PositionChemical Shift (ppm)MultiplicityIntegration
Pyridine H-2,68.6-8.8Doublet2H
Pyridine H-47.8-8.0Triplet1H
Phenyl ortho7.6-7.8Multiplet4H
Phenyl meta/para7.3-7.5Multiplet6H

The phenyl substituents contribute complex multiplet patterns in the aromatic region, with ortho protons typically appearing at higher chemical shift values compared to meta and para positions [16]. The overlapping nature of phenyl signals often results in complex multiplet patterns that require careful analysis for complete assignment [16].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the chemical shift patterns of carbon atoms [17]. The pyridine carbons exhibit characteristic chemical shift values that reflect their electronic environment and connectivity [16]. The carbon bearing the phenyl substituents (positions 3 and 5) typically resonate at chemical shift values distinct from the unsubstituted pyridine carbons [17].

Carbon PositionChemical Shift Range (ppm)Assignment
Pyridine C-2,6150-160α to nitrogen
Pyridine C-3,5135-145Substituted carbons
Pyridine C-4120-130γ to nitrogen
Phenyl ipso135-145Quaternary carbons
Phenyl aromatic125-135CH carbons

The quaternary carbons of the phenyl rings attached to the pyridine core appear in the characteristic range for aromatic quaternary carbons [17]. The remaining phenyl carbons display chemical shift values typical for substituted benzene rings [16].

Ultraviolet-Visible Absorption Signatures

Ultraviolet-visible absorption spectroscopy reveals the electronic transition characteristics of 3,5-diphenylpyridine [19] [21]. The electronic absorption spectrum provides information about the π-electron system and the nature of electronic transitions [21].

The absorption spectrum typically exhibits two main absorption regions corresponding to different electronic transition types [21]. The shorter wavelength region (220-280 nanometers) is attributed to π→π* transitions involving the aromatic π-electron system [21]. These transitions reflect the extended conjugation present in the diphenylpyridine framework [19].

Absorption BandWavelength Range (nm)Molar Extinction CoefficientAssignment
Band I220-28015,000-25,000π→π* transitions
Band II300-3208,000-12,000n→π* transitions

The longer wavelength absorption region (300-320 nanometers) corresponds to n→π* transitions involving the lone pair electrons of the nitrogen atom [21]. These transitions are typically weaker in intensity compared to the π→π* transitions due to their forbidden nature [19].

The molar extinction coefficients provide quantitative information about the absorption intensity [21]. The π→π* transitions exhibit high extinction coefficients reflecting their allowed nature, while the n→π* transitions display lower extinction coefficients consistent with their partially forbidden character [21].

Solvent effects on the absorption spectrum have been documented, demonstrating the sensitivity of the electronic transitions to the surrounding environment [21]. Polar solvents typically induce bathochromic shifts in the absorption maxima due to stabilization of the excited states [19].

The photophysical properties of 3,5-diphenylpyridine, including fluorescence characteristics, have been investigated in various solvent systems [21]. The compound exhibits fluorescence emission in the ultraviolet to visible region, with emission maxima dependent on the excitation wavelength and solvent polarity [21].

XLogP3

4.1

Other CAS

92-07-9

Wikipedia

3,5-Diphenylpyridine

Dates

Last modified: 08-15-2023

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